molecular formula C20H17Cl2FN4OS B2871312 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1185078-48-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride

Cat. No.: B2871312
CAS No.: 1185078-48-1
M. Wt: 451.34
InChI Key: LWTJBPDCSLBILQ-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating an imidazole ring, a benzo[d]thiazole moiety, and a fluorobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the Imidazole Derivative: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and ammonia.

    Preparation of the Benzo[d]thiazole Moiety: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reactions: The imidazole derivative is then coupled with the benzo[d]thiazole moiety using a suitable linker, such as a propyl chain.

    Introduction of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-chlorobenzamide hydrochloride
  • N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic compound that combines an imidazole moiety with a chlorobenzo[d]thiazole structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure is designed to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C20H17ClFN4OS
  • Molecular Weight : 451.3 g/mol
  • CAS Number : 1215606-32-8

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole and benzothiazole structures often exhibit enzyme inhibitory properties. This compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The imidazole ring can participate in hydrogen bonding and electrostatic interactions, potentially modulating receptor activity.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting this compound may possess antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The presence of the imidazole group is known to enhance the interaction with biological macromolecules, which can lead to apoptosis in cancer cells. A study demonstrated that similar compounds induced cell cycle arrest and apoptosis in human cancer cell lines, indicating a promising anticancer mechanism.

Case Studies

StudyFindings
In Vitro Antimicrobial Activity The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Efficacy In a study involving human breast cancer cell lines, the compound induced apoptosis and inhibited proliferation at micromolar concentrations .
Enzyme Inhibition Preliminary assays indicated that the compound could inhibit certain kinases involved in cancer signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Imidazole Moiety : Essential for biological interactions; modifications can enhance solubility and potency.
  • Chlorobenzo[d]thiazole Ring : Substitutions at different positions can lead to varied biological activities.
  • Fluorine Atom : Influences lipophilicity and bioavailability, crucial for drug development.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4OS.ClH/c21-15-4-7-17-18(12-15)28-20(24-17)26(10-1-9-25-11-8-23-13-25)19(27)14-2-5-16(22)6-3-14;/h2-8,11-13H,1,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTJBPDCSLBILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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